molecular formula C20H19N5O3S B2687519 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide CAS No. 1904199-36-5

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide

Cat. No.: B2687519
CAS No.: 1904199-36-5
M. Wt: 409.46
InChI Key: BGSGXZPIUXDBLW-UHFFFAOYSA-N
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Description

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a thienopyrimidine moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide typically involves multiple steps, starting from readily available precursors. The initial step often includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions. The thienopyrimidine moiety can be synthesized via condensation reactions involving thiourea and appropriate aldehydes or ketones. The final step involves coupling the oxadiazole and thienopyrimidine intermediates with a propanamide linker using amide bond formation techniques, such as peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to control reaction conditions more precisely and reduce reaction times. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including heating and the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with different properties.

Scientific Research Applications

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. Additionally, the compound’s structural features allow it to intercalate into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide is unique due to its combination of an oxadiazole ring, a thienopyrimidine moiety, and a propanamide group. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other compounds with similar applications.

Properties

IUPAC Name

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-13-4-2-3-5-14(13)19-23-17(28-24-19)7-6-16(26)21-9-10-25-12-22-15-8-11-29-18(15)20(25)27/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSGXZPIUXDBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NCCN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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